molecular formula C5H2F4N2O2S B2603554 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride CAS No. 2011091-72-6

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride

Cat. No.: B2603554
CAS No.: 2011091-72-6
M. Wt: 230.14
InChI Key: MCYJCGSPBOJHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H2F4N2O2S It is characterized by the presence of a trifluoromethyl group attached to a pyridazine ring, along with a sulfonyl fluoride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-(Trifluoromethyl)pyridazine with sulfur tetrafluoride (SF4) under controlled conditions to introduce the sulfonyl fluoride group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl fluoride group can act as a reactive site for covalent modification of the target . This dual functionality allows the compound to exert its effects through both reversible and irreversible interactions with its molecular targets.

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethyl)pyridazine-3-sulfonyl fluoride is unique due to the presence of both the trifluoromethyl and sulfonyl fluoride groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

6-(trifluoromethyl)pyridazine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2O2S/c6-5(7,8)3-1-2-4(11-10-3)14(9,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYJCGSPBOJHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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